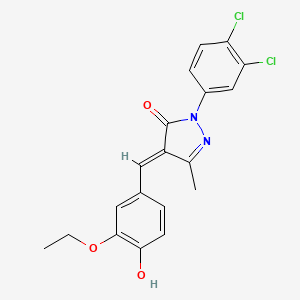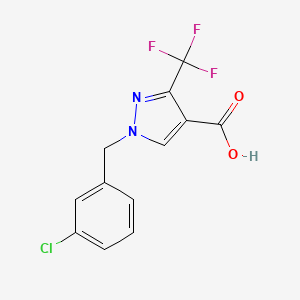![molecular formula C24H30N2O2 B10911091 (16E)-16-[(1-ethyl-1H-pyrazol-5-yl)methylidene]estra-1(10),2,4-triene-3,17-diol](/img/structure/B10911091.png)
(16E)-16-[(1-ethyl-1H-pyrazol-5-yl)methylidene]estra-1(10),2,4-triene-3,17-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (16E)-16-[(1-ethyl-1H-pyrazol-5-yl)methylidene]estra-1(10),2,4-triene-3,17-diol is a synthetic derivative of estradiol, a naturally occurring estrogen hormone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (16E)-16-[(1-ethyl-1H-pyrazol-5-yl)methylidene]estra-1(10),2,4-triene-3,17-diol typically involves the following steps:
Starting Material: The synthesis begins with estradiol, which undergoes a series of chemical modifications.
Formation of the Pyrazole Ring: The pyrazole ring is introduced through a condensation reaction between an appropriate hydrazine derivative and a diketone or aldehyde precursor.
Attachment to Estradiol: The pyrazole derivative is then attached to the estradiol backbone via a Wittig reaction, forming the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using similar reaction pathways but optimized for efficiency and yield. This includes:
Batch Reactors: For controlled reaction conditions.
Continuous Flow Reactors: For high-throughput synthesis.
Purification: Using chromatography and recrystallization techniques to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, forming ketones or aldehydes.
Reduction: Reduction reactions can convert the double bonds in the steroid backbone to single bonds, altering the compound’s structure and activity.
Substitution: The pyrazole ring can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens (Cl2, Br2), nucleophiles (amines, thiols).
Major Products
Oxidation Products: Ketones, aldehydes.
Reduction Products: Saturated steroids.
Substitution Products: Various functionalized derivatives depending on the substituent introduced.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in metal-catalyzed reactions due to its unique structure.
Material Science:
Biology
Hormone Replacement Therapy: As a synthetic estrogen, it can be used in hormone replacement therapies.
Receptor Studies: Useful in studying estrogen receptor interactions and signaling pathways.
Medicine
Cancer Research:
Drug Development: As a lead compound for developing new therapeutic agents.
Industry
Pharmaceuticals: Used in the synthesis of various pharmaceutical agents.
Biotechnology: Applications in the development of biotechnological tools and assays.
Mechanism of Action
The compound exerts its effects primarily through interaction with estrogen receptors (ERs). Upon binding to ERs, it can modulate gene expression and influence various cellular processes. The pyrazole ring may enhance its binding affinity or selectivity for specific receptor subtypes, leading to distinct biological effects.
Comparison with Similar Compounds
Similar Compounds
Estradiol: The natural hormone with a similar steroid backbone but lacking the pyrazole ring.
Ethinylestradiol: A synthetic derivative used in oral contraceptives.
Mestranol: Another synthetic estrogen used in contraceptives.
Uniqueness
Structural Modification: The presence of the pyrazole ring distinguishes it from other estrogens, potentially altering its pharmacokinetics and pharmacodynamics.
Biological Activity: The unique structure may confer different biological activities, making it a valuable compound for specific therapeutic applications.
This detailed overview provides a comprehensive understanding of (16E)-16-[(1-ethyl-1H-pyrazol-5-yl)methylidene]estra-1(10),2,4-triene-3,17-diol, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C24H30N2O2 |
|---|---|
Molecular Weight |
378.5 g/mol |
IUPAC Name |
(16E)-16-[(2-ethylpyrazol-3-yl)methylidene]-13-methyl-7,8,9,11,12,14,15,17-octahydro-6H-cyclopenta[a]phenanthrene-3,17-diol |
InChI |
InChI=1S/C24H30N2O2/c1-3-26-17(9-11-25-26)12-16-14-22-21-6-4-15-13-18(27)5-7-19(15)20(21)8-10-24(22,2)23(16)28/h5,7,9,11-13,20-23,27-28H,3-4,6,8,10,14H2,1-2H3/b16-12+ |
InChI Key |
WJBPXFYDIOPTIY-FOWTUZBSSA-N |
Isomeric SMILES |
CCN1C(=CC=N1)/C=C/2\CC3C4CCC5=C(C4CCC3(C2O)C)C=CC(=C5)O |
Canonical SMILES |
CCN1C(=CC=N1)C=C2CC3C4CCC5=C(C4CCC3(C2O)C)C=CC(=C5)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(3,6-dicyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]-N-ethylhydrazinecarbothioamide](/img/structure/B10911015.png)
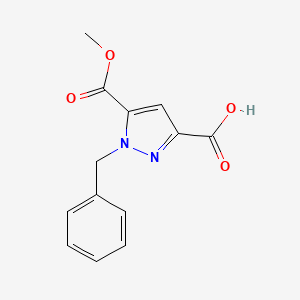
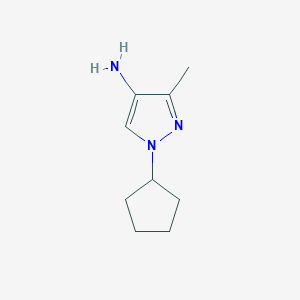
![2-chloro-N-[(1E)-1-[4-(dimethylamino)phenyl]-3-{(2E)-2-[4-(2,4-dinitrophenoxy)-3-ethoxybenzylidene]hydrazinyl}-3-oxoprop-1-en-2-yl]benzamide](/img/structure/B10911038.png)
![N-{(1Z)-1-(2,5-dimethoxyphenyl)-3-oxo-3-[(2E)-2-(2,4,6-tribromo-3-hydroxybenzylidene)hydrazinyl]prop-1-en-2-yl}benzamide](/img/structure/B10911040.png)
![methyl 1-[[3,5-bis(1-methylpyrazol-4-yl)pyrazol-1-yl]methyl]pyrazole-3-carboxylate](/img/structure/B10911042.png)
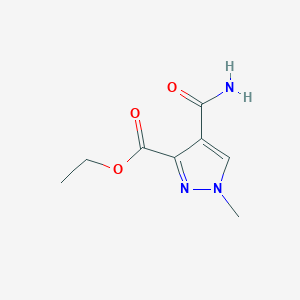
![N~2~-[4-({4-[(2-pyrazinylcarbonyl)amino]cyclohexyl}methyl)cyclohexyl]-2-pyrazinecarboxamide](/img/structure/B10911059.png)
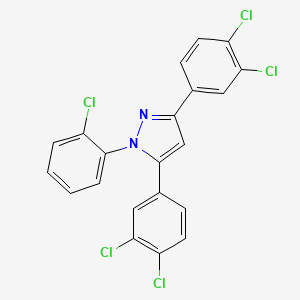
![3-[(2E)-3-(1',3'-dimethyl-1-phenyl-1H,1'H-3,4'-bipyrazol-4-yl)prop-2-enoyl]-2H-chromen-2-one](/img/structure/B10911066.png)
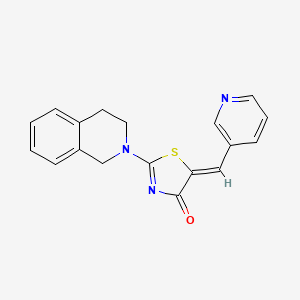
![1-[(4-fluorophenyl)methyl]-3,5-bis(1-methylpyrazol-4-yl)pyrazole](/img/structure/B10911076.png)
